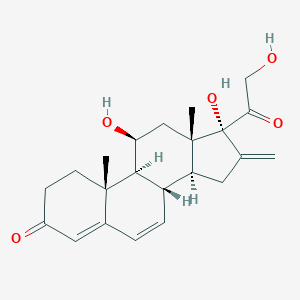
Isoprednidene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoprednidene is a synthetic steroid that is commonly used in scientific research. It is a potent anti-inflammatory agent that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
Isoprednidene exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This leads to the activation of anti-inflammatory genes and the inhibition of pro-inflammatory genes. Isoprednidene also inhibits the production of inflammatory cytokines and chemokines, which further reduces inflammation.
Biochemische Und Physiologische Effekte
Isoprednidene has a variety of biochemical and physiological effects. It has been shown to increase the expression of anti-inflammatory genes, such as IL-10 and SOCS1. Isoprednidene also inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. In addition, isoprednidene has been shown to reduce the influx of inflammatory cells into tissues, which further reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Isoprednidene has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation and the immune response. Isoprednidene is also soluble in water and ethanol, which makes it easy to dissolve in experimental solutions.
However, there are also some limitations to using isoprednidene in lab experiments. It is a synthetic steroid that may not accurately reflect the effects of natural glucocorticoids. In addition, isoprednidene may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on isoprednidene. One area of research is to study the effects of isoprednidene on different cell types and tissues. Another area of research is to investigate the potential therapeutic applications of isoprednidene in diseases that involve inflammation, such as autoimmune diseases and cancer.
Conclusion:
In conclusion, isoprednidene is a synthetic steroid that is commonly used in scientific research. It has anti-inflammatory effects and has been used to study the mechanisms of inflammation and the immune response. Isoprednidene exerts its effects by binding to the glucocorticoid receptor and activating anti-inflammatory genes. While there are some limitations to using isoprednidene in lab experiments, it remains a valuable tool for studying inflammation and the immune response.
Synthesemethoden
Isoprednidene is synthesized from prednisolone, which is a naturally occurring steroid hormone. The synthesis involves the conversion of prednisolone to isoprednidene through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Isoprednidene is commonly used in scientific research to study the mechanisms of inflammation and the immune response. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Isoprednidene has also been used to study the effects of glucocorticoids on the immune system, as it is a potent glucocorticoid receptor agonist.
Eigenschaften
CAS-Nummer |
17332-61-5 |
|---|---|
Produktname |
Isoprednidene |
Molekularformel |
C22H28O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
MAAGHJOYEMWLNT-CWNVBEKCSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |
SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Synonyme |
StC 407 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




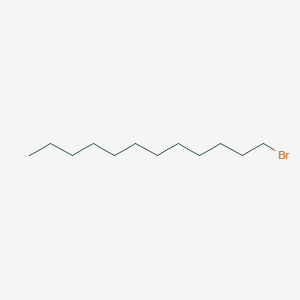
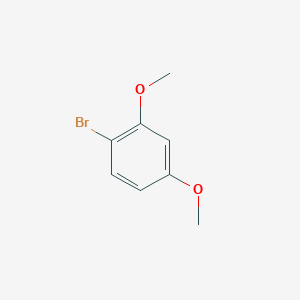
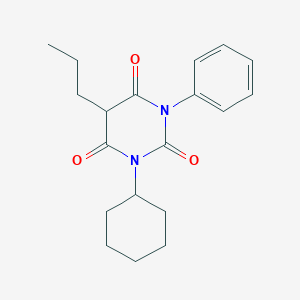
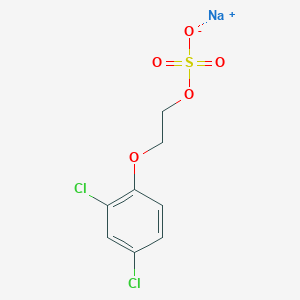
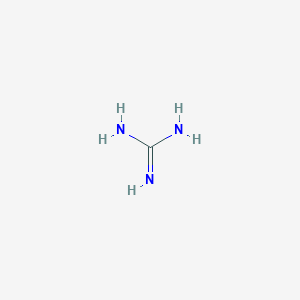
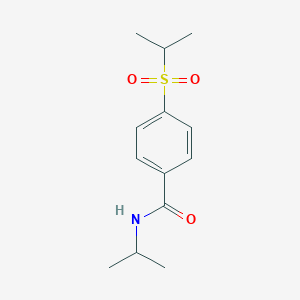
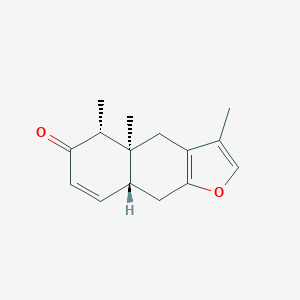
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
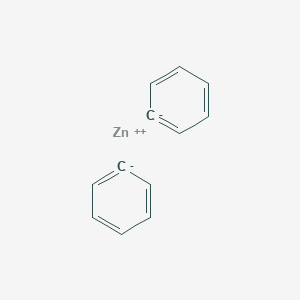
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)


